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Compound of Interest

Compound Name: Egfr-IN-123

Cat. No.: B15615014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of EGFR-IN-123, a potent inhibitor of the Epidermal Growth Factor

Receptor (EGFR). This document includes detailed information on the compound's

physicochemical properties, its inhibitory activity against various cancer cell lines, and

representative experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Properties
EGFR-IN-123 is a small molecule inhibitor belonging to the pyrimidinediamine class of

compounds. Its chemical structure and key identifiers are detailed below.

Table 1: Chemical Identifiers and Properties of EGFR-IN-123
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Identifier Value

IUPAC Name

N4-(3-methoxyphenyl)-N2-(1-(3-(4-

methylpiperazin-1-yl)propyl)-1H-pyrazol-4-yl)-5-

(trifluoromethyl)pyrimidine-2,4-diamine

CAS Number 2543763-00-2[1]

Molecular Formula C24H27F3N6O[1]

Molecular Weight 472.51 g/mol [1]

SMILES

COC1=CC=CC(NC2=NC=C(C(F)

(F)F)C(NC3=CN(CCCN4CCN(C)CC4)N=C3)=N

2)=C1

InChI

InChI=1S/C24H27F3N6O/c1-33-18-4-3-5-

19(13-18)30-22-28-16-20(24(25,26)27)21(29-

22)31-17-14-32-34(15-17)12-6-11-23-7-9-

35(2)10-8-23/h3-5,13-17H,6-12H2,1-2H3,

(H,28,29,30,31)

InChIKey YFGFLVCEGXIJSO-UHFFFAOYSA-N

Biological Activity
EGFR-IN-123 has demonstrated potent inhibitory activity against several cancer cell lines,

indicating its potential as an anti-cancer agent. The half-maximal inhibitory concentrations

(IC50) for EGFR-IN-123 against various cell lines are summarized in the table below.

Table 2: In Vitro Inhibitory Activity of EGFR-IN-123[1]

Cell Line Cancer Type IC50 (µM)

PC-9G Non-small cell lung cancer 0.74

A549 Non-small cell lung cancer 1.36

A431 Epidermoid carcinoma 1.20

HCT116 Colorectal carcinoma 2.53

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://m.chemicalbook.com/ProductChemicalPropertiesCB714907631_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB714907631_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB714907631_EN.htm
https://www.benchchem.com/product/b15615014?utm_src=pdf-body
https://www.benchchem.com/product/b15615014?utm_src=pdf-body
https://www.benchchem.com/product/b15615014?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB714907631_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway and Mechanism of Action
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth,

proliferation, and survival. Upon binding of its ligand, such as Epidermal Growth Factor (EGF),

EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.

This phosphorylation event initiates a cascade of downstream signaling pathways, including

the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and

survival. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation

of these downstream pathways and uncontrolled cell growth. EGFR-IN-123 acts as an ATP-

competitive inhibitor at the kinase domain of EGFR, thereby blocking its autophosphorylation

and subsequent activation of downstream signaling.
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EGFR Signaling Pathway and Point of Inhibition by EGFR-IN-123.
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Experimental Protocols
The following sections provide representative protocols for the synthesis and biological

evaluation of EGFR-IN-123. These protocols are based on established methodologies for

similar compounds and should be adapted and optimized for specific experimental conditions.

Representative Synthesis of EGFR-IN-123
The synthesis of EGFR-IN-123 can be conceptualized through a multi-step process involving

the construction of the pyrimidine core, followed by sequential coupling reactions to introduce

the side chains. A plausible synthetic route is outlined below, based on the general synthesis of

pyrimidinediamine derivatives.

Starting Materials
(Dichloropyrimidine, Amines)

Step 1: First
Nucleophilic Substitution Intermediate 1 Step 2: Second

Nucleophilic Substitution EGFR-IN-123

Click to download full resolution via product page

General Synthetic Workflow for EGFR-IN-123.

Step 1: Synthesis of the Pyrimidine Core

A common starting material for this class of inhibitors is a di-substituted pyrimidine, such as

2,4-dichloro-5-(trifluoromethyl)pyrimidine. The first nucleophilic aromatic substitution is typically

performed with the less reactive amine. In this case, 3-methoxyaniline would be reacted with

the dichloropyrimidine under basic conditions (e.g., using a non-nucleophilic base like

diisopropylethylamine - DIPEA) in a suitable solvent (e.g., isopropanol or dioxane) at elevated

temperatures.

Step 2: Introduction of the Second Side Chain

The resulting mono-substituted pyrimidine intermediate is then subjected to a second

nucleophilic aromatic substitution with 1-(3-aminopropyl)-4-methyl-1H-pyrazol-4-amine. This

reaction is also typically carried out in the presence of a base and at an elevated temperature

to facilitate the reaction.
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Step 3: Purification

The final product, EGFR-IN-123, is then purified from the reaction mixture using standard

techniques such as column chromatography on silica gel, followed by recrystallization or

precipitation to obtain the compound in high purity. Characterization of the final product and

intermediates would be performed using techniques like NMR spectroscopy (¹H and ¹³C), mass

spectrometry, and elemental analysis.

In Vitro Kinase Assay
The inhibitory activity of EGFR-IN-123 against the EGFR kinase can be determined using an in

vitro kinase assay. A variety of formats can be employed, such as a time-resolved fluorescence

resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures

ATP consumption.

Materials:

Recombinant human EGFR kinase domain

Poly-Glu-Tyr (4:1) or other suitable peptide substrate

ATP

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

EGFR-IN-123 (serially diluted in DMSO)

Detection reagents (specific to the assay format, e.g., ADP-Glo™ Kinase Assay kit)

384-well white plates

Procedure:

Prepare a serial dilution of EGFR-IN-123 in DMSO. Further dilute the compound in the assay

buffer to the desired final concentrations.

In a 384-well plate, add the diluted EGFR-IN-123 or DMSO (as a control).
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Add the EGFR kinase and the peptide substrate to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

Measure the signal (e.g., luminescence or TR-FRET ratio) using a plate reader.

Calculate the percent inhibition for each concentration of EGFR-IN-123 and determine the

IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay
The anti-proliferative effects of EGFR-IN-123 on cancer cell lines can be assessed using a cell

viability assay, such as the MTS or MTT assay.

Materials:

Cancer cell lines (e.g., PC-9G, A549, A431, HCT116)

Cell culture medium and supplements

EGFR-IN-123 (serially diluted in DMSO)

MTS or MTT reagent

96-well clear or opaque-walled plates

Spectrophotometer or plate reader

Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with serial dilutions of EGFR-IN-123 or DMSO (as a control).
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Incubate the cells for a specified period (e.g., 72 hours).

Add the MTS or MTT reagent to each well and incubate for a further 2-4 hours.

If using MTT, add a solubilizing agent to dissolve the formazan crystals.

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for

MTT).

Calculate the percentage of cell viability for each concentration of EGFR-IN-123 relative to

the DMSO-treated control cells and determine the IC50 value.

Western Blot Analysis of EGFR Signaling
Western blotting can be used to confirm the mechanism of action of EGFR-IN-123 by

assessing its effect on the phosphorylation of EGFR and its downstream signaling proteins.

Materials:

Cancer cell line (e.g., A431)

Cell culture medium

EGFR-IN-123

EGF

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-

ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin or anti-

GAPDH)

HRP-conjugated secondary antibodies

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membranes
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Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Wash buffer (TBST)

ECL detection reagent

Imaging system

Procedure:

Culture the cells to approximately 80% confluency.

Serum-starve the cells for several hours to reduce basal EGFR activity.

Pre-treat the cells with various concentrations of EGFR-IN-123 for a specified time.

Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR

phosphorylation.

Lyse the cells and quantify the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane and then incubate with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Wash the membrane again and detect the protein bands using an ECL reagent and an

imaging system.

Analyze the band intensities to determine the effect of EGFR-IN-123 on the phosphorylation

levels of EGFR and its downstream targets.

Conclusion
EGFR-IN-123 is a potent EGFR inhibitor with significant anti-proliferative activity against a

range of cancer cell lines. This technical guide provides essential information for researchers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15615014?utm_src=pdf-body
https://www.benchchem.com/product/b15615014?utm_src=pdf-body
https://www.benchchem.com/product/b15615014?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


interested in further investigating the therapeutic potential of this compound. The provided

protocols offer a foundation for the synthesis and biological characterization of EGFR-IN-123,

which can be adapted and expanded upon for more in-depth studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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